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CAS Number: 1548827-73-1

Abstract

(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a pivotal heterocyclic building block in
modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a chlorine
atom for subsequent functionalization, a methoxy group influencing electronic properties, and a
boronic acid moiety for versatile cross-coupling reactions—makes it an invaluable reagent for
the construction of complex molecular architectures. This guide provides a comprehensive
overview for researchers and drug development professionals, detailing the compound's
physicochemical properties, a validated synthesis protocol, its critical role in Suzuki-Miyaura
cross-coupling, and essential safety and handling procedures. The insights herein are
grounded in established chemical principles to empower scientists in leveraging this reagent for
accelerated discovery programs.

Introduction: The Strategic Value of Substituted
Pyridinylboronic Acids

The landscape of drug discovery is profoundly shaped by the availability of versatile and
functionalized chemical building blocks.[1] Boronic acids, first synthesized in 1860, have

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1425628?utm_src=pdf-interest
https://www.benchchem.com/product/b1425628?utm_src=pdf-body
https://www.benchchem.com/product/b1425628?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/crucial-role-boronic-acids-modern-drug-discovery-ps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

emerged as indispensable tools due to their stability, low toxicity, and exceptional utility as
synthetic intermediates.[2] Their prominence surged with the advent of palladium-catalyzed
cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which
provides a robust and mild method for forming carbon-carbon bonds.[3]

Within this class of reagents, heterocyclic boronic acids are of paramount importance. The
pyridine scaffold, a ubiquitous motif in pharmaceuticals, imparts critical properties such as
aqueous solubility, hydrogen bonding capability, and metabolic stability. (6-Chloro-5-
methoxypyridin-3-yl)boronic acid is a strategically designed reagent that serves as a
cornerstone in the synthesis of novel compounds for pharmaceutical and agrochemical
development.[4] Its utility lies in the orthogonal reactivity of its functional groups: the boronic
acid serves as the primary handle for C-C bond formation, while the chloro substituent remains
available for subsequent diversification, enabling the rapid generation of compound libraries for
structure-activity relationship (SAR) studies.[1]

Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of (6-
Chloro-5-methoxypyridin-3-yl)boronic acid are summarized below.

Property Value Source(s)
CAS Number 1548827-73-1 [5]
Molecular Formula CeH7BCINO3 [6]
Molecular Weight 187.40 g/mol [6]
Appearance Tyr(ijcally an off-white to white N/A

soli

(6-chloro-5-methoxy-3-
IUPAC Name . o [6]
pyridinyl)boronic acid

Standard analytical techniques for confirming the identity and purity of this reagent include:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are used to
confirm the structural integrity and substitution pattern of the pyridine ring.
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e Mass Spectrometry (MS): Provides the exact mass, confirming the molecular formula.

 Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such
as the O-H stretch of the boronic acid and C-O stretches of the methoxy group.

Synthesis and Purification Protocol

The synthesis of substituted pyridinylboronic acids often involves a directed ortho-metalation
(DoM) strategy, which leverages a directing group to deprotonate a specific adjacent position,
followed by quenching with a boron electrophile. The following protocol is adapted from
established methodologies for structurally similar compounds.[7]

Synthesis Workflow

Starting Material:
5-Bromo-2-chloro-3-methoxypyridine

1. Lithiation Borylation Aqueous Workup 4. Final Product:
(n-BuLi or LDA, THF, -78 °C) (Triisopropyl borate) (Acidic hydrolysis, e.g., HCI) (6-Chloro-5-methoxypyridin-3-yl)boronic acid

Click to download full resolution via product page

Caption: Directed ortho-metalation synthesis pathway.

Step-by-Step Experimental Protocol

o Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-
bromo-2-chloro-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the
solution to -78 °C using a dry ice/acetone bath.

e Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the
temperature at -78 °C. Stir the resulting mixture for 1 hour.

o Causality:The bromine atom directs the lithium-halogen exchange, a rapid and efficient
process at low temperatures, to generate the reactive 3-lithiopyridine intermediate.

o Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise. The addition is
exothermic and should be done slowly to maintain the low temperature. After addition, allow
the mixture to slowly warm to room temperature and stir overnight.
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o Causality:The highly electrophilic boron atom of the borate ester is readily attacked by the
nucleophilic lithiated pyridine intermediate, forming a boronate ester complex.

e Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric
acid (HCI). Stir vigorously for 1-2 hours until a precipitate forms.

o Causality:Acidic hydrolysis converts the boronate ester into the desired boronic acid,
which is often insoluble in the organic/aqueous mixture, facilitating its isolation.

« |solation & Purification: Collect the solid product by vacuum filtration, wash with cold water,
and then a minimal amount of cold diethyl ether to remove nonpolar impurities. The crude
product can be further purified by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) to yield the final product.

The Suzuki-Miyaura Coupling: A Cornerstone
Application

The primary utility of (6-Chloro-5-methoxypyridin-3-yl)boronic acid is as a coupling partner
in the Suzuki-Miyaura reaction to form a new C(sp?)-C(sp?) bond. This reaction is renowned for
its mild conditions, functional group tolerance, and high yields.[8]

Catalytic Cycle
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o [(0)]
(Active Catalyst)

Oxidative Addition
R1-Pd(I1)L2(X)

Transmetalation
R1-Pd(I)L2(R?)

Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

(Aryl Halide (Rl-X))

(6-Chloro-5-methoxypyridin-3-yl)
boronic acid (R2 B(OH)2) + Base

Click to download full resolution via product page

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling
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» Reagent Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), (6-Chloro-5-
methoxypyridin-3-yl)boronic acid (1.2-1.5 eq), a palladium catalyst, and a suitable ligand.

» Solvent and Base Addition: Add the chosen solvent system and an aqueous solution of the
base.

o Causality:The base is crucial for activating the boronic acid. It coordinates to the boron
atom, forming a more nucleophilic "ate" complex ([R-B(OH)s3]~), which facilitates the
transmetalation step with the palladium center.[8]

o Degassing: Purge the reaction mixture with an inert gas (e.qg., nitrogen or argon) for 15-30
minutes to remove oxygen, which can deactivate the palladium catalyst.

e Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its
progress by TLC or LC-MS.

o Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract
the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed, dried, and concentrated. The crude product is then purified using column
chromatography.

Recommended Reaction Components
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Rationale | Key

Component Examples . .
Considerations
Choice depends on the
Pd(PPhs)s, PdClz(dppf), reactivity of the halide.

Palladium Catalyst ] )
Pd(OAc)2 Pd(PPhs)a is often effective

and used directly.[9]

Carbonates are commonly

B K2COs3, Na2COs, Cs2CO0s, used. Cesium carbonate can
ase
K3POa be effective for challenging
couplings.[9]
A biphasic system is typical to
] dissolve both organic and
Toluene/H20, Dioxane/Hz20, ) ] )
Solvent System inorganic reagents. DME is
DME/H20
often used for electron-poor
systems.[9]
Used with simple palladium
) salts (e.g., Pd(OAc)2) to
Ligand PPhs, SPhos, XPhos

stabilize the catalyst and

promote reactivity.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While specific data for
this compound is limited, general precautions for boronic acids should be strictly followed.[10]
[11]
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Hazard Category Precautionary Action

Avoid breathing dust. Use only in a well-

Inhalation . .
ventilated area or chemical fume hood.[11]
May cause skin irritation. Wear nitrile gloves and
Skin Contact a lab coat. Wash hands thoroughly after
handling.[10]
May cause serious eye irritation. Wear safety
Eye Contact glasses or goggles. Ensure an eyewash station
is accessible.[10]
) Harmful if swallowed. Do not eat, drink, or
Ingestion

smoke in the laboratory.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.[10][11]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[11]

Conclusion

(6-Chloro-5-methoxypyridin-3-yl)boronic acid (CAS: 1548827-73-1) is more than just a
chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined
structure, predictable reactivity in the Suzuki-Miyaura coupling, and potential for post-coupling
modification via its chloro group provide chemists with a reliable and powerful method for
constructing novel molecules. By understanding its synthesis, reactivity, and handling
requirements as detailed in this guide, researchers can confidently and safely integrate this
valuable building block into their synthetic strategies, paving the way for the discovery of next-
generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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